ethyl 4-(5-{(E)-[1-(2-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate
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Overview
Description
ETHYL 4-(5-{[1-(2-METHYLPHENYL)-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN]METHYL}-2-FURYL)BENZOATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-{[1-(2-METHYLPHENYL)-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN]METHYL}-2-FURYL)BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of a 2-methylphenyl-substituted thioamide with a suitable aldehyde under acidic conditions.
Furan ring formation: The furan ring can be synthesized via a cyclization reaction involving a suitable diene and an electrophile.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5-{[1-(2-METHYLPHENYL)-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN]METHYL}-2-FURYL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the imidazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with unique properties.
Biological Studies: The compound could be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biomolecules.
Mechanism of Action
The mechanism by which ETHYL 4-(5-{[1-(2-METHYLPHENYL)-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN]METHYL}-2-FURYL)BENZOATE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and possibly covalent bonds with its targets, thereby modulating their activity.
Comparison with Similar Compounds
ETHYL 4-(5-{[1-(2-METHYLPHENYL)-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN]METHYL}-2-FURYL)BENZOATE can be compared with other compounds that have similar structural features, such as:
Benzimidazole derivatives: These compounds also contain an imidazole ring and are known for their biological activity.
Furan derivatives: Compounds with a furan ring are often used in medicinal chemistry and materials science.
Thioamide derivatives: These compounds are known for their ability to form stable complexes with metals and have various applications in chemistry and industry.
Properties
Molecular Formula |
C24H20N2O4S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-[1-(2-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H20N2O4S/c1-3-29-23(28)17-10-8-16(9-11-17)21-13-12-18(30-21)14-19-22(27)26(24(31)25-19)20-7-5-4-6-15(20)2/h4-14H,3H2,1-2H3,(H,25,31)/b19-14+ |
InChI Key |
DYCZJZRYHFTEHP-XMHGGMMESA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4C |
Origin of Product |
United States |
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